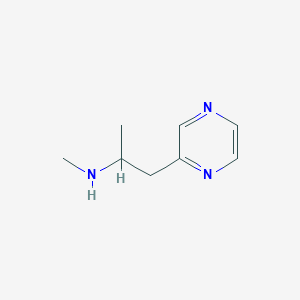

N-methyl-1-pyrazin-2-ylpropan-2-amine

Descripción general

Descripción

N-methyl-1-pyrazin-2-ylpropan-2-amine: is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pyrazin-2-ylpropan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with pyrazine and 2-bromo-1-phenylpropan-1-one.

Methylation: The pyrazine is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Amine Formation: The resulting N-methylpyrazine is then reacted with 2-bromo-1-phenylpropan-1-one in the presence of a reducing agent like sodium borohydride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: N-methyl-1-pyrazin-2-ylpropan-2-amine can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

Oxidation: Formation of N-methyl-1-pyrazin-2-ylpropan-2-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyrazine compounds.

Aplicaciones Científicas De Investigación

Anticancer Research

N-methyl-1-pyrazin-2-ylpropan-2-amine has potential applications in cancer therapy, particularly in targeting adenosine receptors. Research indicates that compounds with similar structures can modulate pathways associated with cancer progression, such as the DNA damage response . The compound may serve as a lead in the development of new therapeutics for various cancers, including non-small cell lung cancer and renal cell carcinoma .

Neuropharmacology

The compound's interaction with adenosine receptors also positions it as a candidate for treating neurological disorders. Studies have shown that pyrazine derivatives can influence neuroprotective pathways, suggesting that this compound could be explored for conditions such as epilepsy and cognitive impairments .

Material Science

In material science, compounds like this compound may be utilized in the synthesis of novel materials with unique electronic properties. Research into related derivatives has shown promise in developing materials for electronic applications due to their electronic structure and stability .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-methyl-1-pyrazin-2-ylpropan-2-amines, comparisons can be made with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylpyrazine | Methyl group on pyrazine | Commonly found in food flavors; less complex |

| 1-(Pyrazin-2-Yl)propan-2-Amine | Lacks methyl substitution on nitrogen | More basic properties; potential for different reactivity |

| 1-(Pyrazinyl)ethanamine | Ethane instead of propan group | Different steric hindrance affecting biological activity |

This table illustrates how the specific structural features of N-methyl-1-pyrazin-2-yloxypropan-amines contribute to its unique properties and potential applications.

Case Studies and Research Findings

While direct studies on N-methyl-1-pyrazin-2-yloxypropan-amines are sparse, related research provides a framework for understanding its potential:

- Adenosine Receptor Targeting : A study demonstrated that compounds targeting adenosine receptors showed significant anticancer activity, suggesting that N-methyl derivatives could exhibit similar effects .

- Antimicrobial Efficacy : A series of pyrazine derivatives were evaluated for antimicrobial activity, showing promising results against various pathogens, which could be extrapolated to N-methyl derivatives .

- Material Properties : Research into pyrazine-based materials indicated favorable electronic properties that could be harnessed for advanced material applications .

Mecanismo De Acción

The mechanism of action of N-methyl-1-pyrazin-2-ylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-methyl-1-pyrazin-2-ylpropan-1-amine

- N-methyl-1-pyrazin-2-ylbutan-2-amine

- N-methyl-1-pyrazin-2-ylpropan-2-ol

Uniqueness

N-methyl-1-pyrazin-2-ylpropan-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Actividad Biológica

N-methyl-1-pyrazin-2-ylpropan-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.

This compound is synthesized through a series of chemical reactions involving pyrazine derivatives. The typical synthesis involves:

- Starting Materials : Pyrazine and 2-bromo-1-phenylpropan-1-one.

- Methylation : Methylation of pyrazine using methyl iodide in the presence of a base (e.g., potassium carbonate).

- Amine Formation : Reaction of N-methylpyrazine with 2-bromo-1-phenylpropan-1-one using a reducing agent (e.g., sodium borohydride) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against Mycobacterium tuberculosis (M.tb), which is crucial for developing new antitubercular agents. The compound's minimum inhibitory concentration (MIC) values were assessed, showing promising results .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines. The compound exhibited low cytotoxicity, with IC50 values indicating minimal adverse effects on human cells, making it a potential candidate for further therapeutic development .

Table 1: Antimicrobial Activity Against M.tb

| Compound | MIC (µM) | Activity |

|---|---|---|

| N-methyl-1-pyrazin-2-ylpropan-2-am | ≤21.25 | Significant activity against M.tb |

| Control Compound | >100 | No significant activity |

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Cytotoxicity Level |

|---|---|---|---|

| N-methyl-1-pyrazin-2-ylpropan-2-am | Vero Cells | >375 | Low |

| Standard Drug | Various | ≤50 | High |

Case Studies

A recent study focused on the structure–activity relationship (SAR) of various pyrazine derivatives, including N-methyl-1-pyrazin-2-ylpropan-2-amines, highlighting their potential as antitubercular agents. The study found that modifications to the pyrazine ring significantly influenced the biological activity and stability of these compounds in vitro .

Another investigation explored the use of hybrid compounds combining pyrazine and triazole scaffolds, revealing that certain derivatives exhibited enhanced antimicrobial properties compared to their parent compounds. This emphasizes the importance of structural modifications in optimizing biological activity .

Propiedades

IUPAC Name |

N-methyl-1-pyrazin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7(9-2)5-8-6-10-3-4-11-8/h3-4,6-7,9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYOKRJDUQGDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586314 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937642-61-0 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.